molecular formula C11H10ClN3OS B6034065 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B6034065
M. Wt: 267.74 g/mol
InChI Key: GKVYAQPAMPEKFK-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as CBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit potent antimicrobial, antiviral, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In catalysis, 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been employed as a ligand for the synthesis of metal complexes with enhanced catalytic activity.

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages as a research tool, including its ease of synthesis, stability, and versatility. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its properties as a building block for the synthesis of novel materials. Additionally, further studies are needed to elucidate the mechanism of action of 2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and to investigate its potential side effects and toxicity.

Synthesis Methods

2-chlorobenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized using a simple and efficient method that involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified using recrystallization techniques.

properties

IUPAC Name

(2E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,14,15,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYAQPAMPEKFK-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CC=C2Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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